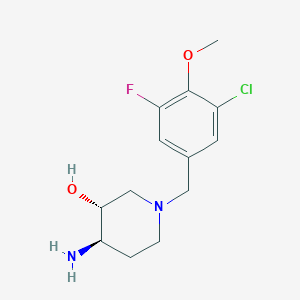![molecular formula C14H23N5O2S B5537891 4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)
4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel derivatives of pyrimidine, including compounds similar to the queried chemical structure, have been synthesized with a focus on their antimicrobial properties. For example, a study discussed the facile synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety. Some of these compounds exhibited notable antimicrobial activity (Ammar et al., 2004).
Platelet Aggregation Inhibition
- Piperazinyl-glutamate-pyrimidines, closely related to the compound of interest, were identified as potent P2Y12 antagonists. These compounds were synthesized to inhibit platelet aggregation, with modifications at the 4-position of the piperidine ring enhancing pharmacokinetic and physicochemical properties, leading to compounds with high potency and selectivity, along with improved oral bioavailability (Parlow et al., 2009).
Antiproliferative Activity
- A series of new derivatives, including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, were synthesized and evaluated for their antiproliferative effect against several human cancer cell lines. Among these compounds, some showed significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).
Corrosion Inhibition
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces, highlighting the application of quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies of such compounds. This research indicates potential industrial applications in protecting metal surfaces from corrosion (Kaya et al., 2016).
Herbicide Development
- Research into the structure-activity relationships for a new family of sulfonylurea herbicides, which may include compounds similar to the queried structure, demonstrates the continuous effort to develop more effective and specific agricultural chemicals. These studies explore how modifications to the molecular structure can impact herbicidal activity and selectivity (Wang et al., 2005).
properties
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-22(20,21)19-11-9-17(10-12-19)13-5-6-15-14(16-13)18-7-3-2-4-8-18/h5-6H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXTZJKTIVZJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)
![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)
![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)
![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)
![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)
![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)